molecular formula C26H19ClFN3O4S B11440596 4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11440596
M. Wt: 524.0 g/mol
InChI Key: AEWNGAPISCFMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a thienopyrimidine core, a benzamide moiety, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions The process begins with the preparation of the thienopyrimidine core, which is then functionalized with the 2-chloro-4-fluorophenylmethyl group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems could enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • **4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Uniqueness

The uniqueness of 4-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential for diverse chemical modifications make it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C26H19ClFN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C26H19ClFN3O4S/c27-21-12-19(28)8-7-18(21)15-30-22-9-11-36-23(22)25(33)31(26(30)34)14-16-3-5-17(6-4-16)24(32)29-13-20-2-1-10-35-20/h1-12H,13-15H2,(H,29,32)

InChI Key

AEWNGAPISCFMTH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N(C3=O)CC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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